1-(4-Fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine
Description
1-(4-Fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine is a piperazine derivative featuring dual electron-withdrawing substituents: a 4-fluorobenzoyl group and a 4-fluorobenzenesulfonyl group attached to the piperazine ring. This structure combines the aromatic and electronic effects of fluorine with the steric and conformational influences of the sulfonyl and benzoyl moieties. The compound's unique substitution pattern may enhance metabolic stability and target binding compared to simpler analogs .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-14-3-1-13(2-4-14)17(22)20-9-11-21(12-10-20)25(23,24)16-7-5-15(19)6-8-16/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTLDVMHDJOQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine typically involves the reaction of piperazine with 4-fluorobenzoyl chloride and 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
- Use of larger reaction vessels.
- Continuous flow reactors to improve efficiency.
- Enhanced purification techniques, such as recrystallization or chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl or sulfonyl groups, leading to the formation of alcohols or thiols.
Substitution: The fluorine atoms on the benzene rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or thiols.
Substitution: Compounds with substituted benzene rings.
Scientific Research Applications
1-(4-Fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in receptor binding studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Piperazine Derivatives
*Calculated based on molecular formula.
Key Observations :
- Electron-Withdrawing Effects : The target compound’s 4-fluorobenzenesulfonyl group is less electron-withdrawing than the nitro group in 7c but more polar than benzhydryl (5b) .
- Conformational Impact : The sulfonyl group in the target compound likely flattens the piperazine ring compared to benzhydryl or benzyl substituents, as seen in NMR studies of similar fluorobenzoyl derivatives .
- Substituent Position : Para-fluorine in both substituents (target compound) maximizes symmetry and electronic consistency, whereas ortho- or meta-substitutions (e.g., 2-fluorobenzoyl in ) may introduce steric hindrance.
Comparison with Analogous Syntheses :
Key Insights :
- Cytotoxicity : Fluorobenzoyl derivatives (e.g., 5b) show potent activity against cancer cells, suggesting the target compound may share similar mechanisms .
- Antimicrobial Potential: Sulfonamide-piperazine hybrids () exhibit enhanced activity against Candida albicans, implying the target’s sulfonyl group could broaden its therapeutic scope .
- Structural-Activity Relationship (SAR) : Bulky substituents (e.g., benzhydryl in 5b) improve membrane interaction, while sulfonyl groups (target compound) may enhance solubility and target binding .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : The target compound’s carbonyl (C=O, ~1636 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches align with fluorobenzoyl and benzenesulfonyl analogs .
- ¹H-NMR : Piperazine protons resonate at δ 2.2–4.2 ppm, with aromatic protons from fluorophenyl groups appearing at δ 7.0–7.9 ppm .
- LogP : Estimated at ~2.5–3.0 (higher than 5b due to sulfonyl polarity but lower than nitro derivatives like 7c) .
Biological Activity
1-(4-Fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tyrosinase (TYR). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 358.37 g/mol
Structural Features
- The presence of the 4-fluorobenzoyl and 4-fluorobenzenesulfonyl groups contributes to its biological activity.
- The piperazine moiety is essential for interaction with target enzymes.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. The compound has been evaluated for its inhibitory effects on TYR derived from Agaricus bisporus.
Key Findings
- Inhibition Constant (IC) : The compound has shown promising results with an IC value of 0.18 μM, significantly more active than the reference compound kojic acid (IC = 17.76 μM) .
- Mechanism of Action : Docking studies suggest that the compound binds competitively to the active site of TYR, preventing substrate binding and thereby inhibiting enzymatic activity .
Cytotoxicity Studies
In addition to its inhibitory effects on TYR, the compound was assessed for cytotoxicity on B16F10 melanoma cells. Notably, it exhibited antimelanogenic effects without causing cytotoxicity, indicating a favorable safety profile for potential therapeutic use .
Comparative Studies
A comparison of various derivatives of piperazine with similar functionalities has been conducted to evaluate their inhibitory potency against TYR. The following table summarizes some key findings:
| Compound | Structure | IC (μM) | Remarks |
|---|---|---|---|
| 1 | 4-(4-Fluorobenzyl)piperazin-1-yl-(3-chloro-2-nitro-phenyl)methanone | 0.18 | Most potent |
| 2 | Kojic Acid | 17.76 | Reference compound |
| 3 | Other piperazine derivatives | Varies | Less effective |
Study 1: Evaluation of Novel Inhibitors
In a study focused on synthesizing new small molecules with the piperazine moiety, several derivatives were tested for their TYR inhibition capabilities. The results indicated that modifications to the aromatic tail significantly influenced inhibitory potency .
Study 2: Mechanistic Insights
Further investigations into the binding interactions revealed that certain structural modifications could enhance binding affinity and selectivity towards TYR. This highlights the importance of structure-activity relationship (SAR) studies in optimizing compounds for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
